3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of isopropylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: Similar in structure but with an ethyl group instead of an isopropyl group.
3-Methyl-4-vinyl-1H-pyrrole-2,5-dione: Contains a vinyl group in place of the isopropyl group.
Maleimide: A simpler structure with no alkyl substituents.
Uniqueness
3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in biological research .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-4-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-4(2)6-5(3)7(10)9-8(6)11/h4H,1-3H3,(H,9,10,11) |
InChI Key |
DTHMGFOCZDJOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C(C)C |
Origin of Product |
United States |
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